molecular formula C18H22N2OS B5047659 (5-METHYL-2-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE

(5-METHYL-2-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE

Cat. No.: B5047659
M. Wt: 314.4 g/mol
InChI Key: JLWAFMFGMKEBQS-UHFFFAOYSA-N
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Description

(5-METHYL-2-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE is a complex organic compound that features a thienyl group and a phenethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-METHYL-2-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with 4-phenethylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products Formed:

Scientific Research Applications

(5-METHYL-2-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-METHYL-2-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • (4-Methyl-5-phenyl-2-thienyl)[4-(2-thienylsulfonyl)-1-piperazinyl]methanone
  • N-((5-METHYL-2-THIENYL)METHYLENE)-4-PHENYL-1-PIPERAZINAMINE

Comparison: (5-METHYL-2-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE is unique due to its specific combination of thienyl and phenethylpiperazine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5-methylthiophen-2-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-15-7-8-17(22-15)18(21)20-13-11-19(12-14-20)10-9-16-5-3-2-4-6-16/h2-8H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWAFMFGMKEBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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